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Compound of Interest

Compound Name: 6-Chloropiperonyl alcohol

Cat. No.: B2620531

An In-depth Technical Guide to 6-Chloropiperonyl Alcohol for Advanced Research

Introduction and Strategic Overview

6-Chloropiperonyl alcohol, identified by CAS Number 2591-25-5, is a substituted aromatic
alcohol of significant interest in synthetic and medicinal chemistry.[1][2] Its structure, (6-chloro-
1,3-benzodioxol-5-yl)methanol, features a unique combination of a methylenedioxy bridge, a
chlorine substituent, and a primary benzylic alcohol.[1] This trifecta of functional groups makes
it a versatile building block for creating complex molecular architectures and for introducing
specific physicochemical properties into target molecules. For drug development professionals,
the presence of a chlorine atom is particularly noteworthy, as halogenation is a well-established
strategy for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity.
[3] This guide provides a comprehensive technical overview of its properties, synthesis,
analysis, and potential applications, intended for researchers and scientists in the chemical and
pharmaceutical fields.

Physicochemical Properties and Structural
Characterization

The precise identification and characterization of 6-Chloropiperonyl alcohol are foundational
for its effective use. Its key physical and chemical properties are summarized below.

Key Properties Summary
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Property Value Source(s)

CAS Number 2591-25-5 [1]14]

Molecular Formula CsH7CIOs [1][4]

Molecular Weight 186.59 g/mol [1][5]
(6-chloro-1,3-benzodioxol-5-

IUPAC Name [11[6]
yl)methanol

Appearance White Powder [4]

Melting Point 67.0-74.0°C [415]

N ) 317.8 °C (Predicted at 760

Boiling Point [5][6]
mmHgQ)

Density 1.476 g/cm3 (Predicted) [5]

pKa 13.82 (Predicted) [5]

Spectroscopic Profile for Structural Elucidation

The following sections detail the expected spectroscopic data for verifying the identity and
purity of 6-Chloropiperonyl alcohol.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic
protons will appear as singlets in the aromatic region (~6.8-7.2 ppm). The two protons of the
methylenedioxy group (-O-CH2-O-) will present as a sharp singlet around 5.9-6.1 ppm. The
benzylic alcohol protons (-CH2-OH) will appear as a doublet around 4.5-4.7 ppm, coupled to
the hydroxyl proton. The hydroxyl (-OH) proton itself will appear as a broad singlet or a triplet
(depending on solvent and concentration) typically between 2.0-2.5 ppm.[7]

e 13C NMR: The carbon spectrum will show eight distinct signals. The carbon atoms of the
aromatic ring will resonate in the 100-150 ppm range, with the carbon bearing the chlorine
atom being significantly influenced. The methylenedioxy carbon will have a characteristic
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peak around 101-102 ppm. The benzylic carbon (-CH20H) is expected in the 60-65 ppm
region.[7]

2.2.2 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. A strong, broad
absorption band between 3200-3600 cm~1 is characteristic of the O-H stretching vibration of
the alcohol, broadened due to hydrogen bonding.[8] The C-O single bond stretch will produce a
strong peak in the fingerprint region, typically around 1030-1230 cm~1.[9] Aromatic C=C
stretching vibrations will be observed as a series of peaks in the 1450-1600 cm~1! range.

2.2.3 Mass Spectrometry (MS)

Under electron ionization (El), the molecular ion peak (M*) at m/z 186 (for 3>Cl) and 188 (for
37Cl) in an approximate 3:1 ratio is expected. The most prominent fragmentation pathway for
primary alcohols is the a-cleavage, which would involve the loss of a hydrogen radical to form a
stable oxonium ion at m/z 185/187, or more significantly, the loss of the CH20H group is less
likely. A common fragmentation for benzylic alcohols is the loss of water (M-18), resulting in a
fragment at m/z 168/170.[10][11] GC-MS data confirms major fragments at m/z 186, 151, and
133.[1]

Synthesis and Purification Workflow

While multiple synthetic routes are conceivable, a robust and logical laboratory-scale approach
involves the regioselective chlorination of a suitable precursor followed by reduction. The most
common starting material is piperonal (heliotropin).

Proposed Synthetic Pathway

A plausible two-step synthesis is outlined below, starting from the commercially available
piperonal. This pathway is chosen for its high-yield transformations and predictable
regiochemistry.
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Step 1: Chlorination
Reagent: SO2Clz Step 2: Reduction

Catalyst: AICIs (Lewis Acid) Reagent: NaBHa4
( ) Solvent: MethanoIANater‘(G-Chloropiperonyl aIcohoD

Piperonal Solvent: DCM »| 6-Chloropiperonal | " (CAS: 2591-25-5)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 6-Chloropiperonyl alcohol.

Step-by-Step Experimental Protocol

Step 1: Electrophilic Aromatic Chlorination of Piperonal

e Reactor Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a
magnetic stirrer, a dropping funnel, and a nitrogen inlet.

» Reagent Charging: Dissolve piperonal (1.0 eq) in a dry chlorinated solvent such as
dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

o Catalyst Addition: Cautiously add a Lewis acid catalyst, such as anhydrous aluminum
chloride (AICI3) (1.1 eq), to the stirred solution.

o Chlorination: Add sulfuryl chloride (SO2Cl2) (1.1 eq) dropwise via the dropping funnel over 30
minutes, maintaining the temperature at 0 °C. The methylenedioxy group is an ortho-, para-
director, and the position ortho to the aldehyde and meta to the ether oxygen is sterically
hindered, thus directing chlorination to the 6-position.

e Reaction & Quenching: Allow the reaction to stir at room temperature for 2-4 hours,
monitoring by TLC. Upon completion, slowly pour the reaction mixture into a beaker of
crushed ice and water to quench.

o Workup: Separate the organic layer. Wash sequentially with 1M HCI, saturated sodium
bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure to yield crude 6-Chloropiperonal.

Step 2: Selective Reduction of 6-Chloropiperonal
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 Dissolution: Dissolve the crude 6-Chloropiperonal from Step 1 in methanol or ethanol in a
round-bottom flask.

e Reduction: Cool the solution to 0 °C. Add sodium borohydride (NaBHa4) (1.5 eq) portion-wise.
NaBHa is a mild reducing agent that will selectively reduce the aldehyde to a primary alcohol
without affecting the aromatic ring or the chloro-substituent.

e Reaction & Quenching: Stir the reaction at room temperature for 1-2 hours until the starting
material is consumed (monitored by TLC). Carefully add water or dilute acid to quench the
excess NaBHa.

o Extraction & Purification: Remove the bulk of the alcohol solvent via rotary evaporation.
Extract the aqueous residue multiple times with ethyl acetate. Combine the organic extracts,
wash with brine, dry over anhydrous sodium sulfate, and concentrate.

 Final Purification: Purify the resulting crude solid by recrystallization from a suitable solvent
system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 6-Chloropiperonyl
alcohol as a white solid.

Applications in Drug Discovery and Organic
Synthesis

Alcohols are ubiquitous functional groups in organic synthesis, often serving as versatile
intermediates.[12] 6-Chloropiperonyl alcohol is particularly valuable due to its unique
substitution pattern, offering several strategic advantages in the design of novel bioactive
molecules.

Role as a Synthetic Intermediate

The primary alcohol moiety can be readily transformed into a wide array of other functional
groups, making it a powerful synthetic linchpin.
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6-Chloropiperonyl Alcohol

6-Chloropiperonal Ester Derivatives Ether Derivatives 6-(Chloromethyl) Derivative
(via Oxidation, e.g., PCC) (via Acylation) (via Williamson Ether Synthesis) (via Halogenation, e.g., SOCI2)
Nucleophilic
Substitution
y

Amine Derivatives
(via Azide/Reduction or
Reductive Amination)

Click to download full resolution via product page
Caption: Synthetic utility of 6-Chloropiperonyl alcohol.

o Oxidation: Mild oxidation (e.g., with PCC) can revert the alcohol to the corresponding
aldehyde, 6-Chloropiperonal, a precursor for imines, and other carbonyl derivatives.

« Esterification/Etherification: The alcohol can be converted into esters or ethers, allowing for
its use as a promoiety in prodrug strategies or for linking to other molecular fragments.

o Halogenation: Conversion to the more reactive benzylic halide (e.g., using SOCI2) creates a
potent electrophile for introducing the 6-chloropiperonyl moiety via nucleophilic substitution
reactions.

Potential in Medicinal Chemistry

While direct biological activity data for 6-Chloropiperonyl alcohol is not widely published, its
structure contains pharmacophoric elements that suggest potential for use in drug design.

e Modulation of Lipophilicity: The chlorine atom increases lipophilicity compared to the parent
piperonyl alcohol, which can enhance membrane permeability and influence drug
distribution.[3]
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» Metabolic Blocking: Aromatic chlorination can block sites of metabolic oxidation by
cytochrome P450 enzymes, a common strategy to increase the half-life of a drug candidate.

» Scaffold for Bioactive Compounds: The piperonyl (methylenedioxybenzene) moiety is found
in numerous natural and synthetic compounds with diverse biological activities, including
antimicrobial and insecticidal properties.[13][14] This scaffold can be used as a starting point
for developing novel analogues of known drugs. For instance, its derivatives could be
explored for antioxidant or neuroprotective effects, areas where similar heterocyclic
structures have shown promise.[15]

Analytical Methods for Quality Control

Ensuring the purity and identity of 6-Chloropiperonyl alcohol is critical. High-Performance
Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for
quality control. A commercial specification sheet notes an assay purity of 297.5% by GC.[4]

Reverse-Phase HPLC (RP-HPLC) Protocol

This method is ideal for determining the purity of the compound and identifying non-volatile
impurities.

o Chromatographic System: A standard HPLC system with a UV detector.
e Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 um patrticle size).

o Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting
point would be a 60:40 (v/v) mixture of acetonitrile and water.

o Flow Rate: 1.0 mL/min.

o Detection: UV detection at a wavelength of 220 nm or 254 nm, where the aromatic ring
exhibits strong absorbance.[16]

o Sample Preparation: Prepare a stock solution of the sample in acetonitrile or the mobile
phase at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the
linear range of the detector.

e Injection Volume: 10 pL.
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e Quantification: Purity is determined by calculating the area percentage of the main peak
relative to the total peak area.

Safety, Handling, and Storage

Proper handling is essential due to the irritant nature of the compound.

GHS Hazard Information

Hazard Code Statement Class

H315 Causes skin irritation Warning
H319 Causes serious eye irritation Warning
H335 May cause respiratory irritation ~ Warning

Source: Aggregated GHS
information from ECHA C&L
Inventory.[1][5]

Handling and Personal Protective Equipment (PPE)

» Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume
hood.

o Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]
o Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

o Respiratory Protection: Avoid inhaling dust. If dust is generated, use a NIOSH-approved
respirator.[17]

Storage

» Store in a tightly sealed container in a cool, dry, and well-ventilated place.

o Keep away from strong oxidizing agents and sources of ignition.[17]

Conclusion and Future Directions
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6-Chloropiperonyl alcohol (CAS 2591-25-5) is a strategically valuable synthetic intermediate
with significant potential for applications in drug discovery and materials science. Its well-
defined physicochemical properties, coupled with a straightforward synthetic pathway, make it
an accessible and versatile building block. The presence of the chlorine atom provides a crucial
handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic
properties of lead compounds. Future research will likely focus on incorporating this moiety into
libraries of novel compounds to explore a wider range of biological activities, leveraging the
established importance of halogenated aromatics in modern pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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